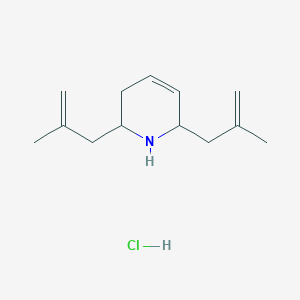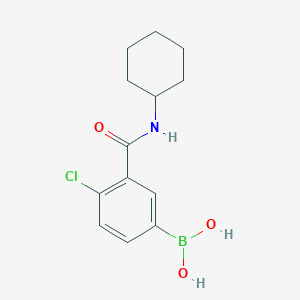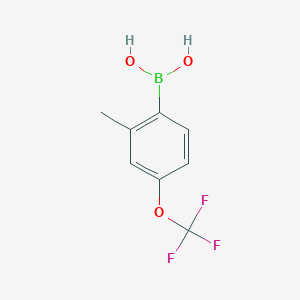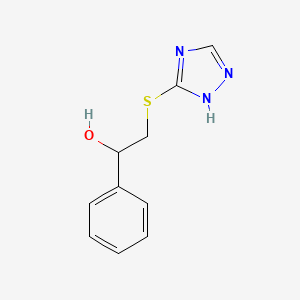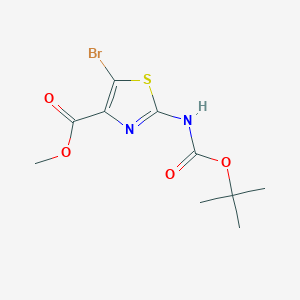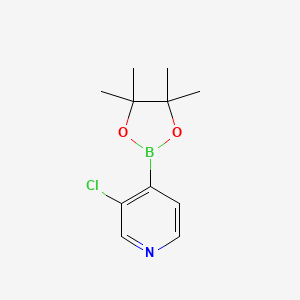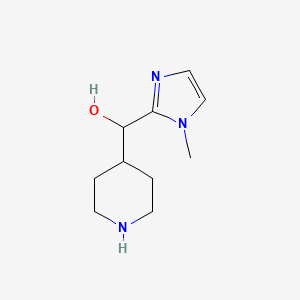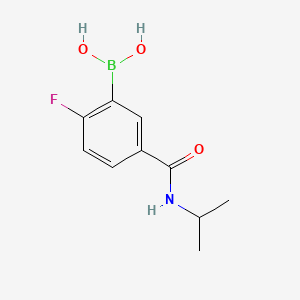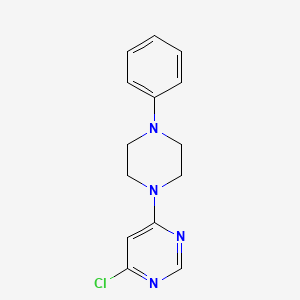
哌嗪阿魏酸酯
描述
Piperazine Ferulate is a compound with the formula C14H20N2O4 . It is a powder with a molecular weight of 280.32 . It is also known as Piperazine 3-(4-Hydroxy-3-Methoxyphenyl)Acrylate . It has been widely used in clinical practice for cardiovascular and kidney diseases in China .
Molecular Structure Analysis
The molecular structure of Piperazine Ferulate involves a one-dimensional chain formed by PRZ2+ and FLA– ions through strong charge-assisted hydrogen bonds. This chain then interacts with neutral PRA molecules through hydrogen bonds, constructing a three-dimensional supramolecular network .Physical And Chemical Properties Analysis
Piperazine Ferulate is a powder with a molecular weight of 280.32 . The solubility of Piperazine Ferulate is not explicitly mentioned in the search results .科学研究应用
Anti-Fibrotic Effects
PF has been noted for its anti-fibrotic effects . It has been shown to inhibit the expression of fibronectin and collagen 4A1, proteins associated with fibrosis . This could make PF useful in the treatment of diseases characterized by fibrosis .
Anti-Platelet Effects
In addition to its anti-fibrotic effects, PF also has anti-platelet effects . This could potentially make it useful in conditions where platelet aggregation is a problem .
Treatment of Diabetic Nephropathy
PF has been reported to exert protective effects against the progression of diabetic nephropathy (DN). It has been found to inhibit high glucose-induced production of inflammatory cytokines and the activation of NF‑κB in mesangial cells . This suggests that PF could potentially be used in the treatment of DN .
Treatment of High Glucose-Induced Mesangial Cell Injury
PF has been found to attenuate high glucose-induced mesangial cell injury . It has been shown to increase cell viability and mitochondrial membrane potential, and decrease lactate dehydrogenase release . This suggests that PF could potentially be used in the treatment of conditions characterized by high glucose-induced mesangial cell injury .
Regulation of Endothelial Barrier Injury
PF has been found to prevent high glucose-induced filtration barrier injury by regulating the expression levels of heparanase‑1 (Hpa‑1), ZO‑1 and occludin‑1 via adenosine monophosphate‑activated protein kinase (AMPK) . This suggests that PF could potentially be used in the treatment of conditions characterized by endothelial barrier injury .
作用机制
Target of Action
Piperazine Ferulate primarily targets the Transforming Growth Factor Beta 1 (TGF-β1) , Hypoxia-Inducible Factor 1 Alpha (HIF-1α) , and Hypoxia-Inducible Factor 2 Alpha (HIF-2α) . These targets play a crucial role in the regulation of fibrosis and anemia, which are common complications in chronic kidney disease .
Mode of Action
Piperazine Ferulate interacts with its targets by inhibiting TGF-β1 and stimulating the production of HIF-1α and HIF-2α . This results in the downregulation of Alpha-Smooth Muscle Actin (α-SMA) and upregulation of Erythropoietin (EPO) .
Biochemical Pathways
The compound affects the TGF-β1 and HIF-1α/HIF-2α/EPO pathways . The inhibition of TGF-β1 helps reduce fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins . On the other hand, the stimulation of HIF-1α and HIF-2α promotes the production of EPO, which is beneficial in managing anemia, a common complication in chronic kidney disease .
Pharmacokinetics
The compound has been shown to reduce serum creatinine (scr), blood urea nitrogen (bun), and 24-hour urinary protein (up) levels , indicating its effective absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of Piperazine Ferulate can be influenced by various environmental factors. It’s worth noting that Piperazine Ferulate has been widely used in clinical practice for cardiovascular and kidney diseases in China , suggesting that it may be well-tolerated across different populations and environments.
安全和危害
Piperazine, a component of Piperazine Ferulate, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .
未来方向
Piperazine Ferulate has been found to have renoprotective effects and improves endothelial function . It also prevents high-glucose-induced filtration barrier injury of glomerular endothelial cells . These findings suggest potential future directions for the use of Piperazine Ferulate in the treatment of kidney diseases and conditions related to high glucose levels.
属性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIDFWDLOFXEP-WGCWOXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine Ferulate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action attributed to Piperazine Ferulate's therapeutic effects?
A1: Research suggests that Piperazine Ferulate exerts its effects through multiple mechanisms:
- Antioxidant activity: Piperazine Ferulate, like its parent compound ferulic acid, exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. [, , , ]
- Anti-inflammatory effects: Studies indicate that Piperazine Ferulate can modulate inflammatory responses. It has been shown to reduce the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play roles in inflammation and disease progression. [, ]
- Regulation of signaling pathways: Research suggests that Piperazine Ferulate can influence cellular signaling pathways involved in cell growth, inflammation, and fibrosis. For example, it has been shown to modulate the transforming growth factor-β1 (TGF-β1) pathway, which is implicated in fibrosis and kidney damage. [, , , ]
- Protection of endothelial function: Piperazine Ferulate has demonstrated potential in protecting blood vessels by improving endothelial function. Studies suggest it can enhance nitric oxide (NO) production, a molecule crucial for blood vessel dilation and healthy blood flow. [, ]
Q2: How does Piperazine Ferulate interact with the renin-angiotensin system, particularly concerning Angiotensin II?
A2: Research shows that Piperazine Ferulate can impact the renin-angiotensin system, a hormonal system regulating blood pressure and fluid balance. Studies indicate that Piperazine Ferulate can reduce Angiotensin II levels. [, ] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, leading to increased blood pressure and potentially contributing to kidney damage. By reducing Angiotensin II, Piperazine Ferulate might contribute to its blood pressure-lowering and kidney-protective effects.
Q3: What analytical techniques are commonly employed to determine the presence and quantity of Piperazine Ferulate in biological samples?
A3: High-performance liquid chromatography (HPLC) is a widely used technique for determining Piperazine Ferulate concentrations in biological samples, such as plasma and urine. [, , ] This method offers high sensitivity and selectivity, allowing for accurate quantification of the compound even at low concentrations. Researchers have developed and validated HPLC methods to ensure the accuracy, precision, and reliability of their measurements. [, ] These analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and potentially for monitoring drug levels in clinical settings.
Q4: What do preclinical studies suggest about the safety profile of Piperazine Ferulate?
A4: Preclinical studies, mainly conducted in animal models, provide preliminary insights into the safety profile of Piperazine Ferulate. While generally well-tolerated in these studies, more research is necessary to determine its long-term safety profile in humans. [, , , ] Further research, including comprehensive toxicology studies, is essential to establish the safety and potential risks associated with Piperazine Ferulate use in humans.
Q5: What are some potential future research directions for Piperazine Ferulate?
A5: Research on Piperazine Ferulate is ongoing, and several promising avenues for future investigation exist:
- Clinical trials for specific conditions: While some clinical studies have been conducted, larger, well-designed clinical trials are needed to evaluate the efficacy and safety of Piperazine Ferulate for specific diseases, such as diabetic nephropathy and other kidney diseases. [, , ]
- Exploring combination therapies: Investigating the potential synergistic effects of Piperazine Ferulate in combination with other drugs for enhanced therapeutic outcomes could be beneficial. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



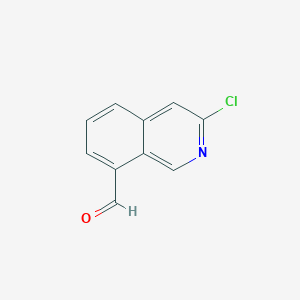
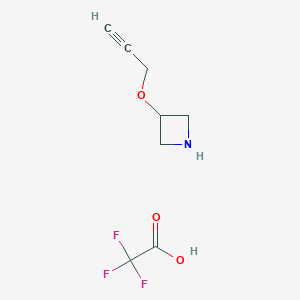
![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)
